molecular formula C15H18N2OS B13270201 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13270201
M. Wt: 274.4 g/mol
InChI Key: ZJQMZKVTGYPIHR-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture, combining a piperidine ring—a common motif in pharmaceuticals—with a 4-(2-methoxyphenyl)thiazole scaffold. The thiazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, and is known for its diverse pharmacological potential . The specific structure of this compound suggests it may serve as a key intermediate or lead compound in the development of therapeutic agents. Piperidine and thiazole-containing molecules are frequently explored for their biological activities. For instance, structurally related compounds featuring thiazole-piperidine hybrids have been investigated as potent antagonists for various biological targets . Furthermore, the 4-(2-methoxyphenyl)thiazole moiety is a recognized chemical building block, underscoring the potential of this compound as a precursor in synthetic organic chemistry . Researchers value such scaffolds for their ability to interact strongly with biomolecules, good cell permeability, and high in vivo stability, which are critical properties for probe and drug discovery efforts . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-piperidin-3-yl-1,3-thiazole

InChI

InChI=1S/C15H18N2OS/c1-18-14-7-3-2-6-12(14)13-10-19-15(17-13)11-5-4-8-16-9-11/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3

InChI Key

ZJQMZKVTGYPIHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include heating the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or ethanol, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or piperidine derivatives.

    Substitution: Substituted thiazole or piperidine derivatives with various functional groups.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide has applications across chemistry, biology, medicine, and industry, and its mechanism of action involves interaction with molecular targets and pathways. The compound combines thiazole and piperidine moieties, giving it unique chemical and biological properties.

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing complex molecules. Research also explores its potential biological activities, such as antimicrobial and anticancer properties, as well as its potential therapeutic effects in new drug development.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The thiazole ring can be oxidized under specific conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Oxidation may yield sulfoxides or sulfones.
  • Reduction The compound can be reduced to modify its functional groups using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like halogens, amines, and thiols under controlled conditions. The products formed depend on the specific reagents and conditions used, and can introduce various functional groups to the thiazole ring.

The thiazole moiety in this compound hydrobromide is known for biological activities, including antimicrobial and anticancer properties. The mechanisms underlying the activity of thiazole-containing compounds may involve the inhibition of specific enzymes or pathways critical for cell survival or proliferation. Some studies suggest that these compounds may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and cancer progression.

Antitumor Activity

Research indicates that compounds featuring thiazole rings exhibit antitumor properties. For example, introducing methoxy groups was associated with increased antiproliferative activity against breast cancer cells. One study showed that a thiazole-pyridine hybrid had better anti-breast cancer efficacy than the standard drug 5-fluorouracil, potentially due to the chlorine attached to the 4 position of the pyridine ring .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Studies show that thiazole derivatives with similar structural frameworks exhibited antibacterial effects, suggesting that this compound may possess similar properties.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated enhanced antiproliferative effects in modified thiazole derivatives against cancer cell lines.
Study BAntimicrobial PropertiesShowed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Study CMechanism ExplorationIdentified potential inhibition of sEH as a mechanism for anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In the context of its anti-inflammatory properties, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Piperidine/Piperazine Derivatives

HBK Series (HBK14–HBK19)
  • Structure: These compounds (e.g., HBK15, HBK16) feature a piperazine core instead of piperidine, with variable phenoxyalkyl side chains (e.g., 2-chloro-6-methylphenoxy) and a conserved 2-methoxyphenyl group .
  • Key Differences: Basic Character: Piperazine (two amine groups) is more basic than piperidine, altering protonation states and solubility.
  • Activity : Likely central nervous system (CNS) agents due to structural similarity to antipsychotic arylpiperidines .
4-(5-Phenyl-thiazol-2-yl)-piperidine (QE-3719)
  • Structure : Replaces the 2-methoxyphenyl group with a simple phenyl substituent on the thiazole ring .
  • Lipophilicity: Phenyl groups increase hydrophobicity compared to methoxyphenyl, impacting bioavailability.
1-{5-Nitro-4-phenyl-1,3-thiazol-2-yl}piperidine
  • Structure : Features a nitro group at the 5-position of the thiazole and a phenyl substituent .
  • Bioactivity: Nitro groups are often associated with antimicrobial or antiparasitic activity, diverging from the CNS focus of methoxyphenyl analogs .

Thiazole-Pyrrolidine/Pyrrolopyridine Derivatives

Milpecitinib
  • Structure : Contains a pyrrolidine-1-carbonyl group linked to a thiazole and pyrrole system .
  • Key Differences: Kinase Inhibition: The pyrrolidine-carbonyl motif enables Janus kinase (JAK) inhibition, a mechanism absent in piperidine-based compounds.
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines
  • Structure : Integrates indole and pyrrolopyridine moieties with thiazole .
  • Key Differences :
    • Planarity and π-Stacking : Indole and pyrrolopyridine enhance planar stacking with enzymes, likely targeting kinase or helicase active sites (e.g., Zika virus NS3 helicase) .
    • Synthesis : Prepared via Hantzsch thiazole formation, differing from nucleophilic substitution routes used for piperidine-thiazoles .

Pharmacological and Physicochemical Properties

Substituent Impact
Compound Key Substituents LogP* Solubility Bioactivity Target
Target Compound 2-Methoxyphenyl, piperidine ~2.5 Moderate CNS (putative)
HBK15 2-Chloro-6-methylphenoxy ~3.1 Low CNS receptors
QE-3719 Phenyl ~3.0 Low Undisclosed
Milpecitinib Pyrrolidine-carbonyl ~1.8 High JAK inhibition (veterinary)
4-[(5Z)-5-(Indol-3-ylmethylidene)-thiazol]benzenesulfonamide Indole, sulfonamide ~2.2 Moderate Viral helicase inhibition

*Estimated based on substituent contributions.

Biological Activity

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, a compound belonging to the thiazole derivative class, has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in developing novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{OS}

IUPAC Name: 4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

CAS Number: 926891-53-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This property is crucial for compounds targeting metabolic pathways involved in disease progression.
  • Receptor Modulation: The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions and responses.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
3eA5491.7
MCF-715
HT-2938

These findings suggest that modifications in the thiazole structure can enhance antiproliferative activity against specific cancer types .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.22 µg/mL

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Studies

Case Study 1: Antiproliferative Effects
A study analyzed the antiproliferative effects of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated that certain substitutions at the thiazole ring significantly influenced inhibitory effects on cell growth across multiple human cancer cell lines .

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of thiazole derivatives with tubulin, revealing that these compounds could bind to the colchicine site and disrupt microtubule dynamics. This mechanism is critical for inducing apoptosis in cancer cells .

Comparative Analysis

When comparing this compound with other thiazole derivatives:

Compound TypeActivity Profile
4-(2,5-Dichlorothienyl)-1,3-thiazoles Antifungal and antibacterial activities
2,4-Disubstituted thiazoles Anti-inflammatory and antitumor properties

These comparisons underscore the versatility of thiazole derivatives in medicinal chemistry and their potential applications across various therapeutic areas .

Q & A

Q. What are the established synthetic routes for 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones, followed by piperidine functionalization. Key steps include:

  • Thiazole ring formation : React 2-methoxyphenylthioamide with a brominated ketone precursor under reflux in ethanol or DCM, monitored via TLC (hexane:ethyl acetate, 7:3) .
  • Piperidine coupling : Use nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., chloride or bromide). Optimize base (e.g., NaOH or K2_2CO3_3) and solvent polarity to improve yield .
  • Purification : Recrystallize from methanol or perform column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
    • 1^1H NMR: Identify methoxy protons (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and piperidine protons (δ 1.5–2.8 ppm).
    • 13^{13}C NMR: Confirm thiazole carbons (δ 120–160 ppm) and piperidine carbons (δ 25–55 ppm) .
  • HRMS : Verify molecular ion peak ([M+H]+^+) with <2 ppm error.
  • IR : Detect C=N stretch (~1650 cm1^{-1}) and aromatic C-O (1250 cm1^{-1}) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors) .
  • In vitro assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response : Test concentrations from 1 nM to 100 µM, with triplicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental binding assays be resolved?

  • Re-evaluate docking parameters : Adjust protonation states of ligand and receptor (e.g., using Schrödinger’s Epik), and test multiple crystal structures of the target .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure kinetic constants (kon_{\text{on}}/koff_{\text{off}}) and compare with docking scores .
  • Solvent effects : Simulate explicit solvent models (MD simulations >100 ns) to account for conformational flexibility .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while maintaining potency?

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or replace thiazole with oxadiazole (enhances solubility) .
  • Prodrug design : Introduce ester moieties at the piperidine nitrogen to enhance bioavailability .
  • LogP optimization : Use HPLC-derived logP measurements to balance lipophilicity (target logP 2–3) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound?

  • Variations : Synthesize derivatives with substituents at the 2-methoxyphenyl (e.g., halogens, methyl) and piperidine (e.g., N-alkylation, ring expansion) .
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .
  • Validation : Use leave-one-out cross-validation to avoid overfitting .

Q. What experimental and computational methods can resolve discrepancies in crystallographic vs. solution-phase structural data?

  • X-ray crystallography : Compare crystal packing effects (e.g., hydrogen bonding in Acta Crystallographica reports) with solution NMR NOE data .
  • DFT calculations : Optimize gas-phase and solvent (PCM model) geometries to identify conformational preferences .
  • Dynamic NMR : Perform variable-temperature experiments to detect rotational barriers in the thiazole-piperidine linkage .

Methodological Considerations

Q. How can researchers mitigate synthetic byproducts during thiazole ring formation?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized thioamide precursors).
  • Condition tuning : Increase reaction temperature (80–100°C) or employ microwave-assisted synthesis to accelerate cyclization .
  • Additives : Introduce catalytic iodine or CuI to promote regioselectivity .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous points .
  • Bootstrap resampling : Generate 95% confidence intervals for EC50_{50} values .

Q. How should stability studies be designed under physiological conditions?

  • Buffer selection : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human liver microsomes .
  • Analytical methods : Use UPLC-PDA at 254 nm to monitor degradation products hourly over 24 hours .
  • Temperature control : Include 4°C (storage) and 37°C (physiological) conditions .

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